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Cat. No.: B092252

An In-depth Technical Guide to Ethyl Nonanoate in the Aroma Profile of Alcoholic Beverages

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl nonanoate (also known as ethyl pelargonate) is a fatty acid ethyl ester (FAEE) that plays
a significant role in the sensory profile of numerous fermented alcoholic beverages. It is
recognized as a rich ester in spirits and is commonly associated with the pleasant fruity
bouquet of these drinks.[1][2][3][4][5][6] As a secondary metabolite produced by yeast during
fermentation, its presence and concentration are influenced by a complex interplay of
biochemical and process parameters.[1] This technical guide provides a comprehensive
overview of ethyl nonanoate, covering its chemical properties, formation pathways,
guantitative analysis, and the mechanisms of its sensory perception. The information is
intended to serve as a resource for professionals in research, quality control, and development
within the beverage and pharmaceutical industries.

Chemical and Physical Properties

Ethyl nonanoate is a colorless, transparent liquid characterized by a fruity, waxy, and cognac-
like aroma.[7][8] Its physical and chemical properties are summarized in the table below,
compiled from various chemical databases.[5][7][9][10][11][12]
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Property Value Reference(s)

Molecular Formula C11H2202 [7119]

Molecular Weight 186.29 g/mol [71[°1[12]

CAS Number 123-29-5 [5I6][11]

Appearance Colorless transparent liquid [71113]
Fruity, rose, waxy, nutty, oily,

Odor Profile R4 ) Y YO [BI[12][13][14]
cognac-like

Density 0.866 g/mL at 25 °C [71[10][11]

N _ 119 °C at 23 mmHg; 213-214

Boiling Point [7][10][13]
°C at 760 mmHg

Melting Point -44 °C [71°]

Flash Point 94 °C (201.2 °F) [10]

Water Solubility Insoluble (29.53 mg/L) [71[81[9]

- Miscible in ethanol, ether,

Solubility [71[8]
propylene glycol

Refractive Index n20/D 1.422 [71[10][11]

Formation in Alcoholic Beverages

Esters are the largest group of flavor compounds in alcoholic beverages and are primarily

produced by yeast during fermentation.[1] The formation of ethyl nonanoate is a result of the

esterification of ethanol with nonanoyl-CoA, a derivative of the medium-chain fatty acid (MCFA)

nonanoic acid.

Biochemical Pathway

The synthesis of ethyl esters occurs intracellularly within the yeast cell. It is an enzymatic

reaction catalyzed by esterase enzymes, such as alcohol acetyltransferases (AAT).[15][16] The

primary substrates are ethanol, which is abundantly available during fermentation, and an

activated fatty acid in the form of acyl-coenzyme A (acyl-CoA).[17]
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The pathway can be visualized as follows:
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Biochemical formation pathway of ethyl nonanoate.

Factors Influencing Production

The final concentration of ethyl nonanoate in an alcoholic beverage is not solely dependent on
the yeast's genetic capacity but is heavily influenced by the fermentation conditions.
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e Yeast Strain: Different strains of Saccharomyces cerevisiae and non-Saccharomyces yeasts
possess varying levels of ester-synthesizing enzymes and produce different fatty acid
profiles, directly impacting ester production.[17][18]

o Fermentation Temperature: Higher fermentation temperatures generally increase the
production of medium- and long-chain ethyl esters like ethyl octanoate and decanoate.[18]

o Wort/Must Composition: The availability of precursors is critical. Higher levels of lipids and
unsaturated fatty acids in the must or wort can suppress ester formation, whereas high levels
of free amino nitrogen (FAN) and zinc tend to increase it.[18]

o Oxygenation: Wort aeration influences yeast growth and the availability of acetyl-CoA. Lower
oxygenation levels can lead to increased ester production as less acetyl-CoA is consumed
for sterol synthesis.[16][19]

o Fermenter Geometry & Pressure: Hydrostatic pressure and dissolved CO:z levels, often
higher in tall, narrow fermenters, can reduce the synthesis of esters.[19]

Quantitative Data

The concentration of ethyl nonanoate varies significantly across different types of alcoholic
beverages, often depending on the raw materials, yeast, and production process. Its
contribution to the overall aroma is determined by its concentration relative to its sensory
perception threshold.

Concentration in Alcoholic Beverages
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Median Concentration
Beverage Type Analyte . Reference(s)
Concentration Range
0.40 mg/100 mL 0.10-1.27
Cachaca Ethyl Nonanoate [15][17]
AA? mg/100 mL AA?
0.04 mg/100 mL 0.01-0.10
Rum Ethyl Nonanoate [15][17]
AA? mg/100 mL AA?
_ 0.05 mg/100 mL 0.01-0.12
Whisky Ethyl Nonanoate [15][17]
AA? mg/100 mL AA?
) 0.2-0.4 ug/L
Model Wine2 Ethyl Nonanoate  N/A [20]
(429 ng/L)
Lager Beer Ethyl Hexanoate N/A 70 - 500 pg/L [4]
Lager Beer Ethyl Octanoate N/A 170 pg/L (typical)  [19]

1Concentration expressed in mg per 100 mL of anhydrous alcohol. 2Concentration in model
wine after addition of 1 mM methyl nonanoate precursor.[20] Data for beer esters are provided
for context as specific ranges for ethyl nonanoate were not available in the cited literature.

Sensory Perception Thresholds

The odor threshold is the minimum concentration of a substance that can be detected by the
human senses. This value is highly dependent on the medium (matrix) in which the compound
is present.
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Threshold

Analyte Medium . Reference(s)
Concentration

Ethyl Nonanoate Wine 850 pg/L (850 ppb) [14]

Ethyl Nonanoate 20% ABYV solution 105 pg/L [9]

Ethyl Nonanoate 30% ABYV solution 50 pg/L [9]

Ethyl Nonanoate 40% ABYV solution 634 pg/L [9]

Ethyl Nonanoate 50% ABYV solution 1639 ug/L [9]

Ethyl Nonanoate 60% ABYV solution 2103 pg/L [9]

Experimental Protocols

The quantitative analysis of ethyl nonanoate and other volatile esters in alcoholic beverages is
predominantly performed using gas chromatography-mass spectrometry (GC-MS), often
coupled with a headspace solid-phase microextraction (HS-SPME) sample preparation
technique.[2][8][10][17][21]

HS-SPME-GC-MS for Wine Analysis

This protocol is a representative method adapted from procedures for analyzing volatile
compounds in wine.[2][21][22]

1. Sample Preparation:
o Pipette 5 mL of the wine sample into a 20 mL glass vial.

e Add 1.0 g of sodium chloride (NaCl) to the vial to increase the ionic strength of the matrix,
which enhances the release of volatile compounds into the headspace.

e Add an appropriate internal standard (e.g., 10 uL of 4-methyl-2-pentanol at a concentration
of ~2 g/L) for accurate quantification.[21]

e Immediately seal the vial with a PTFE-lined septum cap.

N

. Headspace Solid-Phase Microextraction (HS-SPME):
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Fiber: A 50/30 um Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is
commonly used for its broad selectivity for volatile compounds.[2][21]

Incubation: Place the vial in a heating block or water bath set to 50 °C. Allow the sample to
equilibrate for 10 minutes with agitation (e.g., 500 rpm).[2]

Extraction: Expose the SPME fiber to the headspace of the sample vial for 10-30 minutes at
50 °C with continued agitation.[2]

. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

Desorption: Immediately after extraction, insert the SPME fiber into the GC inlet, heated to
250-260 °C, for 5 minutes to thermally desorb the analytes.[2]

Column: A polar capillary column, such as a DB-FFAP or ZB-WAXplus (e.g., 60 m x 0.25 mm
x 0.25 pum), is typically used for the separation of esters.[16]

Oven Temperature Program: A representative program is: initial temperature of 35-40 °C for
5 min, ramp at 3-5 °C/min to 220-250 °C, and hold for 5 min.[22]

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

Mass Spectrometer: Operate in electron ionization (El) mode at 70 eV. Scan a mass range of
m/z 45-450. The ion source and transfer line temperatures are typically set to 250 °C.[22]

. Data Analysis:

Identify ethyl nonanoate based on its retention time and by comparing its mass spectrum
with a reference library (e.g., NIST).

Quantify the compound by creating a calibration curve using the peak area ratio of the
analyte to the internal standard.
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Start: Beverage Sample

l

1. Sample Preparation
(5mL Sample + 1g NaCl + Internal Std)

:

2. Incubation & Equilibration
(10 min @ 50°C)

:

3. HS-SPME Extraction
(DVB/CAR/PDMS Fiber, 30 min @ 50°C)

:

4. Thermal Desorption
(5 min @ 250°C in GC Inlet)

:

5. GC Separation
(Capillary Column)

:

6. MS Detection
(El, Scan m/z 45-450)

:

7. Data Analysis
(Identification & Quantification)

l

End: Concentration Result
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Experimental workflow for HS-SPME-GC-MS analysis.
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Sensory Perception and Signaling Pathway

The perception of aromas like that of ethyl nonanoate is a complex neurological process that
begins with the interaction of the volatile molecule with receptors in the nasal cavity.

Olfactory Receptors (ORS)

The detection of odorants in mammals is mediated by a vast family of Olfactory Receptors
(ORs), which belong to the G protein-coupled receptor (GPCR) superfamily.[17] Each olfactory
sensory neuron (OSN) in the olfactory epithelium typically expresses a single type of OR, which
determines its sensitivity to specific odorants.[15] The interaction between an odorant molecule
like ethyl nonanoate and an OR is based on the molecule's shape, size, and chemical
properties.

The Canonical Olfactory Signaling Pathway

When an odorant binds to its specific OR, it triggers a conformational change in the receptor,
initiating an intracellular signaling cascade. This is the primary mechanism for converting a
chemical signal into an electrical signal that the brain can interpret.

Receptor Activation: Ethyl nonanoate binds to a specific Olfactory Receptor (GPCR) on the
cilia of an OSN.

e G Protein Coupling: The activated GPCR interacts with and activates a specialized G
protein, G-olf (Gooif).[15]

e Second Messenger Production: The activated a-subunit of G-olf stimulates adenylyl cyclase
type 1l (ACIII), an enzyme that converts ATP into cyclic adenosine monophosphate (CAMP).
[15]

e lon Channel Gating: The increase in intracellular cAMP concentration leads to the opening of
cyclic nucleotide-gated (CNG) ion channels.

o Depolarization and Action Potential: The influx of cations (primarily Ca2+ and Na*) through
the open CNG channels depolarizes the OSN. If this depolarization reaches the threshold, it
triggers an action potential.
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» Signal Transmission: The action potential propagates along the axon of the OSN to the
olfactory bulb in the brain, where the signal is processed further, leading to the perception of

the specific aroma.

Olfactory Sensory Neuron

Ethyl Nonanoat te sinds, [ Odorant Receptor | acivates , (* G-olf Protein ) ciates ( Adenylyl Cyclase il
(GPCR) L J L

Signal to Brain
(Action Potential)

Click to download full resolution via product page
Canonical olfactory signal transduction pathway.

Conclusion

Ethyl nonanoate is a key contributor to the desirable fruity and complex aromas of many
alcoholic beverages. Its formation is a dynamic process governed by yeast metabolism and a
multitude of controllable fermentation parameters. Understanding these factors allows for
targeted modulation of the final aroma profile. Accurate quantification, typically achieved
through HS-SPME-GC-MS, is essential for quality control and product development.
Furthermore, knowledge of the fundamental GPCR-mediated signaling pathway responsible for
its perception provides a basis for advanced sensory science and potential applications in
flavor chemistry and related fields. This guide serves as a foundational technical resource for
professionals seeking to understand and control the impact of this important aroma compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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